4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

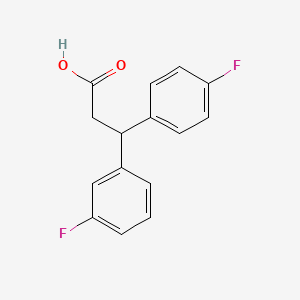

The compound “4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide” is a complex organic molecule that contains several functional groups and rings. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a fluorophenyl group (a benzene ring with a fluorine atom) and a pyridinyl group (a benzene ring with a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (the fluorophenyl and pyridinyl groups) would likely contribute to the compound’s stability and could influence its reactivity . The fluorine atom on the fluorophenyl group could also have a significant impact on the compound’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the fluorine atom on the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction . The thiadiazole ring might also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom and the aromatic rings could affect its polarity, solubility, and stability .科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, a core structure related to 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide, exhibit significant antimicrobial properties. For instance, a study on the unexpected synthesis of a benzenesulfonic acid derivative showed it inhibits the growth of both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin, highlighting its potential in combating bacterial infections (Kariuki et al., 2022).

Potential Cancer Therapeutic Agents

Compounds structurally related to 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide have been explored for their anticancer properties. Notably, novel pyridine-thiazole hybrid molecules were synthesized and showed high antiproliferative activity against a panel of tumor-derived cell lines. These compounds demonstrated selectivity for cancer cells, suggesting they may serve as promising candidates for cancer therapy (Ivasechko et al., 2022).

Molecular Structure and Interactions

The synthesis and structural characterization of isostructural compounds containing the thiadiazole moiety revealed insights into their molecular arrangements. These compounds are predominantly planar except for certain substituents, which are oriented roughly perpendicular to the plane of the rest of the molecule. This structural information is crucial for understanding the physical and chemical properties of such compounds and their interactions at the molecular level (Kariuki et al., 2021).

作用機序

将来の方向性

The future research directions for this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further as a potential drug . If it has unique chemical reactivity, it could be used in the development of new synthetic methods .

特性

IUPAC Name |

4-(4-fluorophenyl)-5-pyridin-2-ylsulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3S2/c14-10-6-4-9(5-7-10)12-13(19-17-16-12)18-11-3-1-2-8-15-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPCKBVAOPJIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2475743.png)

![2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475745.png)

![N-cyclohexyl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2475747.png)

![2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol](/img/structure/B2475749.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2475750.png)

![ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2475755.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2475758.png)

![6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2475760.png)

![N-[2-methyl-4-[3-methyl-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2475763.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)